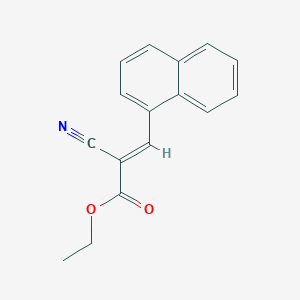

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

Description

Contextualization within α,β-Unsaturated Cyanoacrylates and Naphthalene (B1677914) Derivatives

The chemical behavior of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is largely dictated by the functional groups present in its structure. The α,β-unsaturated cyanoacrylate portion of the molecule is known for its electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is central to its use in various chemical syntheses. The general synthesis of such compounds is often achieved through the Knoevenagel condensation, a well-established method in organic chemistry for forming carbon-carbon double bonds. jmcs.org.mx This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. jmcs.org.mx

The naphthalene moiety, a polycyclic aromatic hydrocarbon, imparts significant photophysical properties to the molecule, including fluorescence. Naphthalene and its derivatives are known for their applications in the development of dyes, pigments, and, more recently, in materials science and as fluorescent probes for sensing and imaging. researchgate.net The fusion of these two chemical entities in this compound results in a compound with a unique combination of reactivity and optical characteristics.

Overview of Scholarly Relevance and Research Trajectories

The scholarly relevance of this compound has been highlighted in the field of analytical and environmental chemistry. Its fluorescent properties, derived from the naphthalene unit, have been exploited in the development of chemosensors.

A significant research trajectory for this compound is its application as a fluorescent probe for the detection of hazardous materials. For instance, research has demonstrated its use as a sensitive and selective "turn-off" fluorescent chemodosimeter for the detection of hydrazine (B178648) hydrate (B1144303), a toxic and environmentally harmful substance. rsc.org This application leverages the specific chemical reaction between the cyanoacrylate group and hydrazine, leading to a quantifiable change in the fluorescence of the naphthalene moiety.

Furthermore, the broader class of 2-cyano-3-(naphthalen-1-yl) acryloyl derivatives is being explored for potential biological activities. Studies on amide analogues of this compound have investigated their efficacy as anticancer agents, suggesting a research trajectory towards medicinal chemistry and drug discovery.

Detailed Research Findings

A notable study on this compound (referred to as ECNA in the study) focused on its application as a fluorescent probe for detecting hydrazine hydrate (Hz). rsc.org The research demonstrated that ECNA provides a rapid, selective, and sensitive response to hydrazine.

The detection mechanism is based on a fluorescence "turn-off" response. The inherent fluorescence of the ECNA molecule is significantly quenched upon reaction with hydrazine. This change is observable by the naked eye and can be quantified using spectroscopic methods. The study reported a 14-fold decrease in fluorescence intensity in the presence of approximately 1.6 μM of hydrazine. rsc.org

Table 2: Performance of this compound as a Hydrazine Sensor

| Parameter | Value | Reference |

|---|---|---|

| Detection Method | Fluorescence "turn-off" | rsc.org |

| Binding Stoichiometry (ECNA:Hz) | 1:1 | rsc.org |

| Binding Constant (Kb) | 3.35 μM⁻¹ | rsc.org |

| Limit of Detection (LOD) | 3.077 nM | rsc.org |

The practical utility of this compound as a sensor was further demonstrated through the development of paper-based test strips and spray analysis for the on-site detection of hydrazine and its vapor. rsc.org These findings underscore the potential of this compound in environmental monitoring and safety applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIMUVKEQPRZFV-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-85-3 | |

| Record name | ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Ethyl 2 Cyano 3 1 Naphthalenyl Acrylate

Established Synthetic Pathways

The most prominent methods for synthesizing Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate rely on the Knoevenagel condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a base. iosrjournals.org

Knoevenagel Condensation Approaches with Naphthaldehydes and Ethyl Cyanoacetate (B8463686)

The standard synthesis of this compound involves the Knoevenagel condensation of 1-naphthaldehyde (B104281) with ethyl cyanoacetate. rsc.orgresearchgate.net This reaction is facilitated by a basic catalyst, which deprotonates the active methylene group of ethyl cyanoacetate, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 1-naphthaldehyde, leading to an intermediate that subsequently dehydrates to form the final α,β-unsaturated product.

Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, a common laboratory procedure involves using a weak organic base like piperidine (B6355638) in a solvent such as ethanol (B145695), with the reaction proceeding at room temperature over several hours. researchgate.net This method is effective and yields the desired product in quantitative amounts. researchgate.net

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | Room Temperature, 8h | Quantitative | researchgate.net |

| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Hexane | 65-70 °C, 3-6h | High | scielo.org.mx |

| Ammonium (B1175870) Acetate | Solvent-free | Microwave Irradiation, 50-120s | 86% | hstu.ac.bd |

| DABCO / [HyEtPy]Cl (Ionic Liquid) | Water | 50 °C | Good to Excellent | rsc.org |

Base-Catalyzed Condensation Reactions

The choice of base is critical in the Knoevenagel condensation and can significantly influence reaction rates and yields. While traditional methods often employ organic bases like piperidine, a variety of other catalysts have been successfully implemented. researchgate.netscielo.org.mx

Diisopropylethylammonium acetate (DIPEAc), an ionic liquid, has been utilized as an efficient catalyst for the synthesis of cyanoacrylates from various aromatic aldehydes and ethyl cyanoacetate. scielo.org.mx This approach offers high yields, shorter reaction times, and accommodates a broad range of functional groups. scielo.org.mx The mechanism involves the deprotonation of ethyl cyanoacetate by the acetate anion, followed by nucleophilic attack on the aldehyde. scielo.org.mx

Other base catalysts that have proven effective for similar condensations include 1,4-diazabicyclo[2.2.2]octane (DABCO), often promoted by a hydroxy-functionalized ionic liquid, which enhances catalytic activity. rsc.org Even simple inorganic bases such as sodium bicarbonate have been used, particularly in greener, aqueous reaction media. chemicalbook.com

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. For the synthesis of this compound, this includes the use of microwave assistance and careful consideration of reaction selectivity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Knoevenagel condensation is no exception. iosrjournals.org This non-conventional energy source can dramatically reduce reaction times from hours to mere seconds or minutes, often leading to higher yields and cleaner reactions. iosrjournals.orghstu.ac.bdresearchgate.net

In a typical microwave-assisted procedure, 1-naphthaldehyde, ethyl cyanoacetate, and a catalytic amount of a substance like ammonium acetate are mixed without a solvent and irradiated. hstu.ac.bdresearchgate.net The reaction proceeds rapidly to completion, and the product can often be isolated by simple recrystallization. hstu.ac.bd This method not only offers speed and efficiency but also aligns with green chemistry principles by reducing energy consumption and often eliminating the need for volatile organic solvents. hstu.ac.bdresearchgate.netresearchgate.net

| Method | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | Ammonium Acetate | None | 20-60 sec | 85-99% | researchgate.net |

| Microwave | Triethylamine | EtOH | 35 min | 70-90% | unifap.br |

| Conventional | Piperidine | Ethanol | 8 h | Quantitative | researchgate.net |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound is inherently regioselective, as the structure is dictated by the use of 1-naphthaldehyde as the starting material. Using 2-naphthaldehyde (B31174) would correspondingly yield the 2-naphthalenyl isomer.

From a chemoselectivity perspective, the Knoevenagel condensation is highly selective. The reaction preferentially occurs between the aldehyde carbonyl group and the active methylene group of ethyl cyanoacetate, even in the presence of other potentially reactive functional groups on the aromatic ring.

Furthermore, the reaction typically yields the thermodynamically more stable (E)-isomer as the major product. jst.go.jpresearchgate.net The formation of the (E)-isomer is favored due to steric hindrance in the transition state, which disfavors the alternative (Z)-isomer where the bulky naphthyl and ethyl ester groups would be on the same side of the double bond. rsc.org Crystallographic studies of similar compounds have confirmed the formation of the (E)-geometry. unifap.br

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound involves several strategies aimed at reducing environmental impact. Key approaches include the use of environmentally benign solvents, solvent-free conditions, and recyclable catalysts.

The use of water as a solvent for the Knoevenagel condensation is a significant green alternative to traditional organic solvents. rsc.org Similarly, employing natural catalysts, such as citric acid from lemon juice, under solvent-free conditions has been reported for related syntheses, offering an economical and eco-friendly option. lookchem.com

Microwave-assisted, solvent-free reactions represent a major advancement in green synthesis. hstu.ac.bdresearchgate.net This technique minimizes waste by eliminating the solvent, reduces energy consumption due to short reaction times, and often provides high atom economy. iosrjournals.org The use of reusable catalysts, such as ionic liquids or solid-supported catalysts, further enhances the sustainability of the process by simplifying product purification and allowing the catalyst to be recycled for multiple reaction cycles. iosrjournals.orgscielo.org.mx

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2 Cyano 3 1 Naphthalenyl Acrylate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for the structural elucidation of molecules, providing insights into the functional groups present and the nature of their chemical bonds. For Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer a detailed fingerprint of its molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The detection mechanism and structural confirmation of this compound have been verified through FT-IR studies. rsc.org The spectrum displays distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

The key functional groups—the cyano (C≡N) group, the ester carbonyl (C=O) group, the carbon-carbon double bond (C=C) of the acrylate (B77674) moiety, and the aromatic naphthalene (B1677914) ring—all produce characteristic absorption peaks. In related ethyl-2-cyano-3-(aryl)acrylates, the C≡N group typically shows a sharp absorption band in the range of 2206–2211 cm⁻¹. researchgate.net The conjugated ester carbonyl (C=O) group gives rise to a strong absorption band, generally observed between 1670 cm⁻¹ and 1735 cm⁻¹. researchgate.netresearchgate.net

The C=C double bond, which is consumed during polymerization, has a characteristic stretching vibration peak around 1616-1617 cm⁻¹. researchgate.netmdpi.com The presence of the naphthalene ring is confirmed by C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl group are found in the 2800–3080 cm⁻¹ range. researchgate.net Monitoring the disappearance of the C=C vinyl peak is a common method to track the polymerization of cyanoacrylate monomers. mdpi.compepolska.pl

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| Aliphatic C-H (Ethyl) | Stretching | 2800 - 3080 | researchgate.net |

| Cyano (C≡N) | Stretching | 2206 - 2211 | researchgate.net |

| Carbonyl (C=O) | Stretching | 1670 - 1735 | researchgate.netresearchgate.net |

| Alkene (C=C) | Stretching | ~1617 | mdpi.com |

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The cyano group (-C≡N) in organic compounds exhibits a distinct vibrational mode in the Raman spectrum, typically found in the 2100-2300 cm⁻¹ region, with its exact position being sensitive to the molecular environment. researchgate.net For this compound, this peak is expected to be a prominent feature.

The carbon-carbon double bond (C=C) stretch, which is strongly Raman active, is anticipated around 1621 cm⁻¹ based on data from ethyl cyanoacrylate. tudublin.ie The carbonyl (C=O) stretch is also observable, often appearing near 1735 cm⁻¹. tudublin.ie Vibrations associated with the naphthalene ring system, including ring stretching and C-H bending modes, will also be present. Raman spectroscopy is highly effective for monitoring polymerization kinetics in cyanoacrylates, as the intensity of the C=C stretching band decreases upon reaction. nih.gov

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2100 - 2300 | researchgate.net |

| Carbonyl (C=O) | Stretching | ~1735 | tudublin.ie |

| Alkene (C=C) | Stretching | ~1621 | tudublin.ie |

Two-Dimensional Correlation Spectroscopy (2D-COS) Applications in Reaction Monitoring

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to analyze changes in spectral data sets obtained under a specific perturbation, such as time, temperature, or concentration. frontiersin.orgedgccjournal.org This method can be applied to FT-IR or Raman data to monitor the polymerization of this compound.

By applying 2D-COS, a series of spectra collected over the course of the reaction can be transformed into synchronous and asynchronous correlation maps. frontiersin.org

Asynchronous Spectrum : This map highlights sequential or unsynchronized changes in spectral intensities. The sign of the cross-peaks reveals the temporal order of the spectral changes. frontiersin.org For instance, analyzing the C=C and C-H band regions could reveal subtle, sequential conformational changes in the molecule as the polymer chain forms.

This technique is particularly valuable for resolving overlapping peaks and identifying intermediate species or different stages in a complex reaction mechanism, providing a much deeper insight than conventional one-dimensional spectroscopy. edgccjournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from analogous (E)-ethyl-2-cyano-3-(aryl)acrylates, the chemical shifts can be predicted with reasonable accuracy. rsc.org

The spectrum would feature:

A singlet for the vinylic proton (=CH-), expected to appear far downfield (around 8.2-8.5 ppm) due to the deshielding effects of the adjacent naphthalene ring, cyano group, and ester functionality. rsc.org

A complex multiplet pattern for the seven protons of the naphthalene ring, typically in the aromatic region of 7.5-8.2 ppm. researchgate.net

A quartet for the two methylene (B1212753) protons (-O-CH₂-CH₃) of the ethyl group, shifted downfield by the adjacent oxygen atom, likely appearing around 4.4 ppm. rsc.org

A triplet for the three methyl protons (-O-CH₂-CH₃) of the ethyl group, located in the upfield region around 1.4 ppm. rsc.org

Upon polymerization, the characteristic signals for the vinylic proton would disappear, and the remaining signals would broaden significantly, which is characteristic of high-molecular-weight compounds. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Vinylic H | 8.2 - 8.5 | Singlet (s) | 1H | rsc.org |

| Naphthalene H | 7.5 - 8.2 | Multiplet (m) | 7H | researchgate.net |

| Ethyl (-OCH₂-) | ~4.4 | Quartet (q) | 2H | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Data from similar structures allow for the confident assignment of the expected chemical shifts. rsc.orgnih.gov

The key resonances would include:

Carbonyl Carbon (C=O) : The ester carbonyl carbon is expected in the highly deshielded region of 162-163 ppm. rsc.org

Naphthalene Carbons : The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region, typically between 125 and 136 ppm.

Vinylic Carbons (C=C) : The two carbons of the acrylate double bond are electronically distinct. The carbon attached to the naphthalene ring is expected around 155 ppm, while the carbon bearing the cyano and ester groups would appear further upfield, around 103 ppm. rsc.org

Cyano Carbon (C≡N) : The nitrile carbon typically resonates around 115 ppm. rsc.org

Ethyl Group Carbons : The methylene carbon (-OCH₂-) is expected around 63 ppm, and the terminal methyl carbon (-CH₃) would be the most shielded, appearing around 14 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 162 - 163 | rsc.org |

| Vinylic C (C-Naphthyl) | ~155 | rsc.org |

| Naphthalene Carbons | 125 - 136 | rsc.org |

| Cyano (C≡N) | ~115 | rsc.org |

| Vinylic C (C-CN) | ~103 | rsc.org |

| Ethyl (-OCH₂-) | ~63 | rsc.org |

Advanced Multidimensional NMR Techniques

While standard 1D NMR (¹H and ¹³C) is routinely used to confirm the basic structure of ethyl cyanoacrylate derivatives, detailed structural elucidation and unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems like the naphthalenyl group, often require advanced multidimensional NMR techniques. These methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond connectivity information that is crucial for confirming the exact isomeric structure and spatial relationships between atoms.

Despite the utility of these techniques, a detailed analysis using advanced multidimensional NMR spectroscopy for this compound has not been reported in the available scientific literature. Characterization of similar (E)-ethyl-2-cyano-3-(aryl)acrylates is often confirmed using ¹H NMR and mass spectrometry. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₆H₁₃NO₂), the calculated molecular weight is 251.28 g/mol . cymitquimica.com In a mass spectrometry experiment, this value would correspond to the molecular ion peak [M]⁺ or a related ion such as the protonated molecule [M+H]⁺.

Studies have utilized mass spectrometry (MS) to confirm the structure and reaction mechanisms involving this compound, referred to as ECNA. rsc.org The fragmentation pattern, though not detailed in the available literature, would be expected to arise from the cleavage of the ester group, loss of small molecules like CO or C₂H₄, and fragmentation of the naphthalene ring system. Analysis of these fragments provides corroborating evidence for the compound's structure.

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Primary Use in Studies | Structural Confirmation rsc.org |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure. While a specific crystallographic study for this compound was not found, extensive research has been conducted on structurally analogous compounds. These studies reveal common structural features for ethyl cyanoacrylate derivatives, such as a generally planar conformation of the core atoms. nih.govresearchgate.net

For example, the crystal structures of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate and (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate have been resolved, providing insight into the likely solid-state conformation of the title compound. nih.govresearchgate.net In these related structures, the non-hydrogen atoms of the main molecular backbone are observed to be nearly coplanar. nih.govresearchgate.net

The following table presents crystallographic data for these analogous compounds to illustrate the type of information obtained from such analyses.

| Compound | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate nih.gov | (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate researchgate.net |

| Formula | C₁₀H₁₀N₂O₂ | C₁₀H₉NO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 6.2811 | 4.6611 |

| b (Å) | 9.4698 | 19.8907 |

| c (Å) | 16.3936 | 20.9081 |

| β (°) ** | 92.645 | 91.988 |

| Volume (ų) ** | 974.06 | 1937.28 |

The crystal packing and stability of molecular solids are governed by non-covalent interactions. In related cyanoacrylate structures, intermolecular forces such as C–H···O and C–H···N hydrogen bonds are common, often linking molecules into dimers or chains. nih.govresearchgate.netresearchgate.net For instance, in the crystal structure of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, adjacent molecules are linked by pairs of N–H···O hydrogen bonds, forming inversion dimers. nih.gov Similarly, C–H···O interactions are key to the crystal packing of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. This compound possesses an extended π-conjugated system, composed of the naphthalene ring, the acrylate double bond, and the cyano and carbonyl groups. This conjugation is expected to result in strong absorption bands in the UV region of the electromagnetic spectrum, corresponding to π → π* transitions.

Studies on this compound (ECNA) have utilized absorption and emission spectroscopy to monitor its reaction as a fluorescent probe. rsc.org Research shows that the bright fluorescence of ECNA is significantly quenched (a "turn-off" response) in the presence of hydrazine (B178648) hydrate (B1144303). rsc.org This quenching is accompanied by a blue shift of approximately 20 nm, indicating an alteration of the electronic structure of the fluorophore upon reaction. rsc.org

| Spectroscopic Property | Observation |

| Technique Used | Absorption and Emission Spectroscopy rsc.org |

| Key Feature | Fluorescence rsc.org |

| Observed Change | Fluorescence quenching and a ~20 nm blue shift in the presence of a reactant rsc.org |

Reaction Mechanisms and Pathways of Ethyl 2 Cyano 3 1 Naphthalenyl Acrylate

Nucleophilic Addition Reactions

The core reactivity of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate stems from its electron-deficient carbon-carbon double bond. This feature makes it highly susceptible to attack by nucleophiles, a reaction that is fundamental to its chemical transformations and applications, such as its use as a chemodosimeteric probe. rsc.org

Mechanistic Studies of Addition to the Activated Olefinic Bond

The olefinic bond in this compound is highly activated. The presence of both a cyano (-CN) group and an ethyl acrylate (B77674) (-COOC₂H₅) group on the same carbon atom (the α-carbon) creates a strong electron-pulling effect. This polarization renders the β-carbon of the double bond electrophilic and thus highly susceptible to nucleophilic attack. mdpi.compcbiochemres.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile (Nu⁻) on the β-carbon. This leads to the breaking of the π-bond and the formation of a resonance-stabilized carbanion intermediate. The negative charge on the α-carbon is delocalized across the cyano and the ester carbonyl groups, which accounts for the high reactivity of the molecule. pcbiochemres.com

A practical example of this reactivity is the use of this compound (ECNA) as a fluorescent probe for the detection of hydrazine (B178648) hydrate (B1144303) (Hz). rsc.org In this reaction, the hydrazine molecule acts as the nucleophile, attacking the activated double bond of the ECNA molecule. This leads to a quenching of the molecule's fluorescence, allowing for sensitive detection. rsc.org

Interactive Table 1: Factors Influencing Nucleophilic Addition

| Factor | Description | Influence on Reaction |

| Nucleophile Strength | The electron-donating ability of the attacking species. | Stronger nucleophiles (e.g., amines, thiols) react more readily with the activated olefinic bond. |

| Solvent Polarity | The dielectric constant of the reaction medium. | Polar solvents can stabilize charged intermediates, potentially influencing reaction rates. |

| Steric Hindrance | The presence of bulky groups on the nucleophile or the acrylate. | The large naphthalenyl group may sterically influence the approach of very bulky nucleophiles. |

| Electron-Withdrawing Groups | The -CN and -COOC₂H₅ groups. | These groups are essential for activating the double bond towards nucleophilic attack. mdpi.com |

Influence of the Cyano Group on Reaction Selectivity

The cyano group plays a crucial role in the reactivity and selectivity of reactions involving this compound. Its influence is twofold: electronic and steric.

Electronic Influence : The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. quora.com This strong inductive and resonance effect is the primary reason for the high electrophilicity of the β-carbon in the acrylate backbone, directing nucleophiles to attack this specific site. pcbiochemres.com The cyano group also provides significant resonance stabilization to the carbanion formed upon nucleophilic addition, lowering the activation energy of the reaction. pcbiochemres.com

Reaction Direction : In the context of addition reactions, the cyano group, along with the ester group, definitively directs the incoming nucleophile to the β-carbon, leading to 1,4-conjugate addition products. This high regioselectivity is a hallmark of cyanoacrylate chemistry.

Polymerization Mechanisms

This compound, like other cyanoacrylates, can undergo polymerization through different mechanisms, primarily anionic and radical pathways. The dominant pathway is highly dependent on the reaction conditions.

Anionic Polymerization Pathways

Anionic polymerization is the most common and rapid polymerization pathway for cyanoacrylates. mdpi.comnih.gov The reaction is so facile that it can be initiated by weak bases, including trace amounts of moisture or alcohols present on a substrate surface. pcbiochemres.comnih.gov

The mechanism is initiated by the nucleophilic attack of an anion (such as a hydroxide (B78521) ion from water) on the electrophilic β-carbon of the monomer. researchgate.net This forms a carbanion which then acts as a nucleophile itself, attacking another monomer molecule. researchgate.net This process of chain propagation continues, rapidly forming long polymer chains. pcbiochemres.com Chain termination can occur through interaction with protons or other electrophilic species in the medium. researchgate.net Due to the high reactivity of cyanoacrylates, this polymerization occurs very quickly at ambient temperatures. pcbiochemres.com To prevent premature polymerization during storage, anionic polymerization inhibitors, such as weak acids (e.g., sulfonic acids) or acidic gases (e.g., sulfur dioxide), are typically added to the monomer formulation. mdpi.comgoogle.com

Radical Polymerization Approaches

While anionic polymerization is dominant, this compound can also undergo radical polymerization. This pathway is generally more difficult to achieve and requires specific conditions to suppress the competing anionic mechanism. nih.govnih.gov Radical polymerization must be carried out under acidic conditions to inhibit anionic initiation. mdpi.comnih.gov

The process is initiated by standard radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generate free radicals upon heating or irradiation. mdpi.com These radicals add to the double bond of the cyanoacrylate monomer, creating a new radical species that propagates the chain reaction.

Photo-controlled Radical Polymerization : Advanced techniques like photo-controlled radical polymerization offer spatiotemporal control over the polymerization process. rsc.org Methods such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization utilize light to control the generation of radicals. rsc.org While specific studies on the photo-controlled radical polymerization of this compound are not detailed in the provided search results, the principles are applicable to the broader class of acrylate monomers. Such a system would typically involve a photocatalyst that, upon irradiation with light of a specific wavelength, initiates the polymerization, allowing for precise control over the polymer architecture. rsc.org

Interactive Table 2: Comparison of Polymerization Mechanisms for Cyanoacrylates

| Feature | Anionic Polymerization | Radical Polymerization |

| Initiator | Weak bases (e.g., water, alcohols, amines) pcbiochemres.com | Radical sources (e.g., AIBN, BPO) mdpi.com |

| Reaction Conditions | Ambient temperature, neutral or basic pH pcbiochemres.com | Elevated temperature, requires acidic inhibitors mdpi.comnih.gov |

| Reaction Speed | Extremely rapid, often instantaneous nih.gov | Slower and more controlled mdpi.com |

| Primary Application | Adhesives ("super glues") mdpi.com | Synthesis of specialty polymers and copolymers mdpi.com |

Degradation and Stability Pathways

The stability of polymers derived from cyanoacrylates is a critical factor in their application. Poly(alkyl α-cyanoacrylates) are known to be susceptible to degradation, particularly in the presence of moisture and basic conditions. nih.govafinitica.com

The primary degradation mechanism is believed to be a hydrolytic scission of the polymer chain. afinitica.com This process is essentially a form of depolymerization. The degradation is thought to be initiated by a nucleophilic attack (e.g., by a hydroxide ion) on the polymer backbone, leading to chain unzipping. nih.gov

Studies on various poly(alkyl α-cyanoacrylates) have shown that this degradation results in the formation of formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). afinitica.com The rate of degradation is significantly accelerated in basic solutions. nih.gov Even adventitious bases present as impurities in common organic solvents can be sufficient to promote degradation over time. nih.gov Therefore, the polymer of this compound would be expected to degrade via a similar pathway, yielding formaldehyde and ethyl 2-cyano-3-(1-naphthalenyl)acetate. While a safety data sheet for the monomer exists, it indicates that no specific data is available for its chemical stability or hazardous decomposition products. echemi.com

Hydrolysis Mechanisms and Kinetics

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from the general principles of ester hydrolysis. The process can occur under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of an ethanol (B145695) molecule to yield 2-cyano-3-(1-naphthalenyl)acrylic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as a hydroxide ion, a direct nucleophilic acyl substitution occurs. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid. This process results in the formation of a carboxylate salt and ethanol. The reaction is typically irreversible as the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The kinetics of hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts. The bulky naphthyl group might introduce steric hindrance, potentially slowing down the rate of hydrolysis compared to simpler acrylates.

Photochemical and Thermal Degradation Profiles

Photochemical Degradation:

Upon exposure to ultraviolet (UV) radiation, the extensive π-system of the molecule, including the naphthyl ring and the conjugated acrylate system, can absorb energy. This can lead to electronic excitations and potential photochemical reactions. Possible degradation pathways include:

[2+2] Cycloaddition: The activated double bond could undergo cycloaddition reactions with other molecules or with another molecule of this compound, leading to the formation of cyclobutane (B1203170) derivatives.

Isomerization: E/Z isomerization around the carbon-carbon double bond is a common photochemical process for α,β-unsaturated esters.

Polymerization: UV radiation can initiate free-radical polymerization of the acrylate monomer.

Thermal Degradation:

At elevated temperatures, this compound is expected to undergo decomposition. The likely degradation pathways include:

Polymerization: Similar to other cyanoacrylates, thermal initiation can lead to polymerization.

Decarboxylation: At higher temperatures, the ester group might be susceptible to elimination reactions, potentially leading to decarboxylation or other fragmentation processes.

Decomposition of the Naphthyl Group: At very high temperatures, the aromatic naphthyl ring could also undergo decomposition.

The following table summarizes the potential degradation products:

| Degradation Type | Potential Products |

| Photochemical | Cyclobutane derivatives, Z-isomer, Polymer |

| Thermal | Polymer, Carbon dioxide, various fragmentation products |

Specific Reaction Systems

Reactions with Hydrazine and its Derivatives: Mechanistic Insights

The reaction of this compound with hydrazine and its derivatives is of interest due to the potential for forming heterocyclic compounds. The presence of multiple electrophilic centers and an activated double bond allows for a variety of reaction pathways.

A study on a similar compound, Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA), demonstrated its use as a chemodosimeter for the detection of hydrazine hydrate. rsc.org The mechanism involves the nucleophilic attack of hydrazine on the electron-deficient double bond of the acrylate. This is followed by an intramolecular cyclization reaction.

The proposed mechanism is as follows:

Michael Addition: The hydrazine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated system. This is a classic Michael addition reaction.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom of the hydrazine moiety attacks the nitrile carbon.

Tautomerization: The cyclic product can then tautomerize to form a stable pyrazole (B372694) derivative.

This reaction is often rapid and can be monitored by changes in spectroscopic properties, such as fluorescence, which forms the basis for the chemosensor application. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

This compound, with its electron-deficient double bond due to the presence of the cyano and ester groups, is an excellent dienophile for Diels-Alder reactions. khanacademy.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

In a typical Diels-Alder reaction involving this compound:

The Dienophile: this compound.

The Diene: A conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene.

The reaction proceeds in a concerted fashion, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state. The stereochemistry of the reactants is retained in the product. The presence of the electron-withdrawing groups on the dienophile accelerates the reaction.

The general scheme for the Diels-Alder reaction is as follows:

The regioselectivity of the reaction (the orientation of the diene and dienophile) would be influenced by the substituents on the diene. The bulky naphthyl group on the dienophile would also play a significant role in dictating the stereochemical outcome of the cycloaddition.

Derivatization Strategies and Structure Reactivity/property Relationships

Synthesis of Novel Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate Derivatives

The primary and most efficient method for synthesizing this compound and its derivatives is the Knoevenagel condensation. organic-chemistry.orgrsc.orgresearchgate.net This reaction involves the base-catalyzed condensation of 1-naphthaldehyde (B104281) (or its substituted derivatives) with an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686). researchgate.netnih.gov

The versatility of this method lies in the ability to introduce a wide array of functional groups onto the naphthalene (B1677914) ring by starting with appropriately substituted 1-naphthaldehydes. Catalysts such as piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed, and reaction conditions can be optimized, for instance, through the use of microwave irradiation to enhance reaction rates and yields. rsc.orgnih.govlookchem.com

Table 1: Synthesis of Derivatives via Knoevenagel Condensation

| Starting Aldehyde | Resulting Derivative | Potential Property Modification |

|---|---|---|

| 1-Naphthaldehyde | This compound | Parent Compound |

| 4-Methoxy-1-naphthaldehyde | Ethyl 2-Cyano-3-(4-methoxy-1-naphthalenyl)acrylate | Enhanced electron-donating character, potential red-shift in absorption/emission spectra. |

| 4-Nitro-1-naphthaldehyde | Ethyl 2-Cyano-3-(4-nitro-1-naphthalenyl)acrylate | Enhanced electron-withdrawing character, potential for use in nonlinear optics. |

| 4-Chloro-1-naphthaldehyde | Ethyl 2-Cyano-3-(4-chloro-1-naphthalenyl)acrylate | Modified electronic properties and solubility. |

The synthesis of novel heterocyclic compounds can also be initiated from related naphthalenyl acrylic acid substrates, indicating a broad scope for creating complex derivatives. researchgate.net

Impact of Substituent Effects on Chemical Reactivity and Electronic Structure

Substituents introduced onto the naphthalene ring play a crucial role in modulating the chemical reactivity and electronic properties of the entire molecule. ajpchem.org These effects are primarily categorized as inductive and resonance effects, which alter the electron density distribution across the conjugated π-system.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density in the naphthalene ring. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreases the HOMO-LUMO energy gap, and can enhance the reactivity towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increases the HOMO-LUMO gap, and makes the molecule more susceptible to nucleophilic attack.

The combination of the electron-withdrawing cyano and ester groups on the acrylate (B77674) portion of the molecule creates a push-pull system when an EDG is present on the naphthalene ring, significantly impacting the molecule's electronic structure. oiccpress.com Computational studies on related naphthoic acids have shown that substituents directly influence parameters like ionization potential, electron affinity, and electronegativity, which are key indicators of chemical reactivity. ajpchem.org

Design Principles for Tunable Chemical and Photophysical Properties

The systematic modification of the molecular structure allows for the precise tuning of its chemical and photophysical properties. The design principles are rooted in understanding the structure-property relationships dictated by the electronic effects of the substituents.

The parent compound, this compound (ECNA), is known to be fluorescent. rsc.org This fluorescence can be systematically tuned:

Wavelength Tuning: Introducing EDGs to the naphthalene ring typically results in a bathochromic (red) shift in both the absorption and emission spectra due to the destabilization of the HOMO and a smaller HOMO-LUMO gap. Conversely, EWGs may cause a hypsochromic (blue) shift.

Quantum Yield: The efficiency of fluorescence (quantum yield) can also be manipulated. The introduction of heavy atoms (e.g., bromine) can decrease fluorescence through intersystem crossing, while rigidifying the molecular structure can enhance it.

Chemosensing: The parent compound ECNA has been demonstrated as a fluorescent "turn-off" sensor for hydrazine (B178648). rsc.org By incorporating specific binding sites or reactive groups into derivatives, new chemosensors can be designed for other analytes. For example, substituting the naphthalene ring with hydroxyl or alkoxy groups can create specific interactions, a principle used in designing UV filters. oiccpress.com

Table 2: Design Principles for Photophysical Tuning

| Design Goal | Strategy | Example Substituent on Naphthalene Ring | Expected Outcome |

|---|---|---|---|

| Red-Shift Emission | Increase π-conjugation / Add EDG | -OCH₃ (Methoxy) | Shift fluorescence towards green/yellow. |

| Blue-Shift Emission | Add EWG | -NO₂ (Nitro) | Shift fluorescence towards violet/blue. |

| Develop Specific Sensor | Incorporate a reactive or binding site | -OH (Hydroxyl) | Potential for sensing pH or specific metal ions. |

Regioselective Functionalization of the Naphthalene Moiety

While derivatives can be synthesized from pre-functionalized naphthaldehydes, another powerful strategy is the direct, regioselective functionalization of the pre-formed this compound. Traditional electrophilic aromatic substitution on naphthalene can be difficult to control, often yielding mixtures of products. researchgate.net

Modern synthetic methods, however, offer precise control over the position of functionalization. nih.gov Techniques involving directed C-H activation have become particularly important. researchgate.net In this approach, a directing group on the molecule guides a metal catalyst to activate a specific C-H bond, allowing for the introduction of a new functional group at a predetermined position (e.g., C8 or other positions on the naphthalene ring). researchgate.net For instance, nickel-catalyzed reactions have been developed for the exclusive preparation of β-acyl naphthalenes, showcasing a high degree of regioselectivity that would be applicable to this system. rsc.org Such strategies are critical for creating complex derivatives with precisely controlled structures and properties.

Systemic Analysis of Naphthalenyl Acrylate Congeners

A systemic analysis of congeners—molecules with similar core structures but with variations in one component—provides insight into structure-property relationships. Key congeners of this compound include those where the naphthalene group is replaced by other aromatic systems.

Phenyl vs. Naphthalenyl: The phenyl analog, Ethyl 2-Cyano-3-phenylacrylate, is a well-studied compound. nih.govoiccpress.com The extended π-system of the naphthalene moiety compared to the phenyl ring leads to a more delocalized electronic structure. This typically results in absorption and emission spectra at longer wavelengths (a red-shift) for the naphthalenyl congener.

Thiophene vs. Naphthalenyl: Thiophene-based cyanoacrylate derivatives are also of interest, particularly in materials science. researchgate.netnih.gov Thiophene is an electron-rich heterocycle. Comparing its derivatives to the naphthalenyl version allows for the study of how heteroatoms and different aromatic characteristics influence electronic and photophysical properties.

Table 3: Comparison of Aromatic Acrylate Congeners

| Aromatic Moiety | Compound Name | Key Structural Difference | Predicted Property Impact |

|---|---|---|---|

| Phenyl | Ethyl 2-Cyano-3-phenylacrylate | Smaller π-conjugated system. | Absorption/Emission at shorter wavelengths compared to naphthalenyl. |

| Naphthalenyl | This compound | Extended π-conjugation. | Baseline compound; red-shifted spectra compared to phenyl. |

| Thiophenyl | Ethyl 2-Cyano-3-(2-thienyl)acrylate | Electron-rich five-membered heterocycle. | Different electronic and charge-transport properties. researchgate.netnih.gov |

Computational Chemistry and Theoretical Investigations of Ethyl 2 Cyano 3 1 Naphthalenyl Acrylate

Advanced Bonding Analysis

To gain a deeper understanding of the bonding and stability of ethyl 2-cyano-3-(1-naphthalenyl)acrylate, more advanced computational techniques are employed. These methods go beyond simple orbital descriptions to provide a more detailed picture of electron delocalization and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org The NBO method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

In this compound, significant delocalization is expected due to the extended conjugated system. NBO analysis would likely reveal strong interactions between the π-orbitals of the naphthalene (B1677914) ring and the acrylate (B77674) moiety, as well as hyperconjugative interactions involving the ethyl group. These interactions play a crucial role in stabilizing the molecule and influencing its electronic properties.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful method for analyzing the electron density of a molecule to characterize the nature of chemical bonds and intermolecular interactions. This approach is based on the topological analysis of the electron density, ρ(r), where critical points in the density reveal the locations of atoms, bonds, rings, and cages.

For a molecule like this compound, QTAIM analysis would be instrumental in understanding how it interacts with other molecules or with itself in a condensed phase. The analysis of bond critical points (BCPs) between interacting atoms allows for the quantification of the interaction strength and its nature (e.g., covalent, ionic, hydrogen bonding, or van der Waals).

In a study on a related compound, ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate, QTAIM was employed to analyze an intramolecular hydrogen bond. researchgate.net The topological parameters at the bond critical point, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provided definitive evidence and characterization of the hydrogen bond. researchgate.net For this compound, a similar analysis could elucidate weak intramolecular interactions, such as C-H···O or C-H···N contacts, which can influence the molecule's conformation and crystal packing.

Key Topological Parameters in QTAIM Analysis

| Parameter | Symbol | Significance in Intermolecular Interactions |

| Electron Density | ρ(r) | The value at the BCP correlates with the strength of the bond. |

| Laplacian of Electron Density | ∇²ρ(r) | A positive value indicates a closed-shell interaction (e.g., ionic, hydrogen bond, van der Waals), while a negative value signifies a shared-shell (covalent) interaction. |

| Total Electron Energy Density | H(r) | The sign of H(r) at the BCP can help distinguish between different types of closed-shell interactions. |

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules through the calculation of various electronic descriptors. These descriptors, derived from conceptual Density Functional Theory (DFT), help in identifying the most probable sites for electrophilic and nucleophilic attacks.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

For a molecule with multiple functional groups like this compound, local reactivity descriptors are essential for pinpointing reactive sites. Fukui functions, f(r), are one of the most important local descriptors. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

f⁺(r) : Describes the reactivity towards a nucleophilic attack (propensity to accept an electron).

f⁻(r) : Describes the reactivity towards an electrophilic attack (propensity to donate an electron).

f⁰(r) : Describes the reactivity towards a radical attack.

A computational study on a similar vinylpyrrole-containing aroylhydrazone calculated the global electrophilicity index (ω) to be 6.573 eV, indicating that the molecule acts as a strong electrophile. researchgate.net The same study performed a local reactivity analysis using Fukui functions to identify the specific atomic sites prone to attack. researchgate.net A similar analysis for this compound would be invaluable in predicting its behavior in chemical reactions, for instance, in polymerization or addition reactions across the double bond.

Theoretical Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand spectroscopic features.

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental FT-IR and Raman spectra. A detailed vibrational frequency analysis was performed on the analogous compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, using DFT (B3LYP and M06-2X functionals). nih.govresearchgate.net The calculated frequencies, after appropriate scaling, showed good agreement with the experimental spectra, allowing for a detailed assignment of the vibrational modes. nih.govresearchgate.net For this compound, such calculations would help in assigning the characteristic vibrational modes of the naphthalene ring, the acrylate system, and the cyano group.

Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for various cyanoacrylate derivatives, and the results have shown good correlation with experimental data. dntb.gov.ua These calculations can help in assigning the complex NMR spectra of this compound, particularly the signals of the aromatic protons and carbons of the naphthalene moiety.

Theoretical Investigations of Molecular Interactions and Electronic Properties

Computational methods are essential for investigating the molecular interactions and electronic properties of this compound. The electronic properties are largely determined by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Time-dependent DFT (TD-DFT) calculations are employed to understand the electronic transitions and to predict the UV-Vis absorption spectra of molecules. A study on Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA) utilized TD-DFT to investigate its fluorescence properties and its interaction with hydrazine (B178648) hydrate (B1144303). rsc.org Similar TD-DFT studies on this compound would provide insights into its photophysical properties, which are relevant for applications in materials science and as fluorescent probes.

Applications in Advanced Materials Science and Engineering

Applications in Optoelectronic Materials Development

The distinct electronic and photophysical properties of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, derived from its extended π-conjugated system, make it a candidate for various optoelectronic applications.

Design and Application as Fluorescent Chromophores

The naphthalene (B1677914) group within this compound serves as a potent fluorescent chromophore. This inherent fluorescence has been effectively harnessed in the development of chemosensors. Research has demonstrated that this compound, abbreviated as ECNA, functions as a highly sensitive and selective "turn-off" fluorescent probe for the detection of hydrazine (B178648) (Hz). rsc.org

In the presence of hydrazine, the compound's bright fluorescence is significantly quenched. rsc.org This quenching is attributed to a chemical reaction between the ECNA and hydrazine, a mechanism confirmed through various spectroscopic methods, including FTIR and mass spectroscopy. rsc.org The probe exhibits a remarkable detection capability, with a calculated limit of detection (LOD) of 3.077 nM. rsc.org This high sensitivity allows for the detection of not only hydrazine in solutions but also its vapor, using simple methods like coated paper strips and TLC plates. rsc.org

| Parameter | Value | Source |

| Analyte | Hydrazine (Hz) | rsc.org |

| Response Mechanism | Fluorescence 'Turn-Off' (Quenching) | rsc.org |

| Limit of Detection (LOD) | 3.077 nM | rsc.org |

| Binding Constant (Kb) | 3.35 μM-1 | rsc.org |

| Stoichiometry (ECNA:Hz) | 1:1 | rsc.org |

| Fluorescence Quenching | ~14-fold | rsc.org |

| Spectral Shift | ~20 nm blue shift | rsc.org |

Non-Linear Optical (NLO) Materials Development

The molecular structure of this compound possesses key features essential for non-linear optical (NLO) activity. The design of efficient organic NLO materials often relies on creating asymmetric polarization through electron donor and acceptor groups connected by a π-conjugated system. ipme.ru In this molecule, the naphthalene ring can act as a π-electron-rich system (donor), while the acrylate (B77674) and cyano groups are strong electron acceptors.

This donor-π-acceptor (D-π-A) configuration facilitates intramolecular charge transfer (ICT), a fundamental requirement for a high NLO response, specifically a large first hyperpolarizability (β). ipme.rumdpi.com Theoretical studies on other donor-acceptor derivatives of naphthalene have shown that these systems can possess large first static hyperpolarizabilities. ipme.ruresearchgate.net The presence of the cyano group, a powerful electron-withdrawing group, is known to destabilize the aromatic ring structure, leading to a smaller gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is inversely proportional to the NLO response. mdpi.commdpi.com While direct experimental NLO measurements for this compound are not widely reported, its D-π-A structure makes it a promising candidate for inclusion in the development of new NLO materials.

Liquid Crystalline Systems Based on Naphthyl Acrylate Structures

The rigid, planar structure of the naphthalene group is a well-known mesogenic unit, capable of inducing liquid crystalline (LC) phases. scirp.org The incorporation of naphthyl acrylate moieties into polymer backbones has been explored as a strategy for creating photoactive, side-chain liquid crystalline polymers (SCLCPs). In such systems, the calamitic (rod-like) shape of the naphthyl group helps promote the orientational order required for mesophase formation, such as nematic or smectic phases. scirp.org

While this compound itself is not a liquid crystal, its structure is suitable for use as a monomer or a chiral dopant in liquid crystalline formulations. The acrylate group provides a polymerizable handle, allowing it to be integrated into a polymer chain. Once polymerized, the pendant naphthyl groups can self-assemble into ordered liquid crystalline domains. Furthermore, modifications of the naphthalene core in related systems have been shown to produce materials with nematic and smectic A phases. scirp.org This suggests that polymers derived from this compound could be designed to exhibit specific mesophase behaviors for applications in optical films and displays.

Polymer Science and Technology

The reactivity of the acrylate group in this compound makes it a versatile monomer for synthesizing functional polymers and specialty resins.

Controlled Polymerization for Functional Polymer Synthesis

Like other alkyl 2-cyanoacrylates, this compound is highly susceptible to rapid anionic polymerization. nih.govpcbiochemres.com This reaction can be initiated by weak bases, including trace amounts of moisture, leading to the formation of long, strong polymer chains. nih.govpcbiochemres.com While this reactivity is advantageous for adhesive applications, it presents a significant challenge for synthesizing well-defined polymers with controlled molecular weights and architectures. researchgate.net

To achieve controlled polymerization, the anionic pathway must be suppressed. This is typically done by conducting the polymerization under acidic conditions. nih.govresearchgate.net Under these conditions, radical polymerization becomes a more viable, albeit more difficult, route. nih.gov Advanced techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been reported for the controlled radical polymerization of other cyanoacrylates, offering a pathway to precision polymers. nih.gov More recently, controlled living anionic polymerization of cyanoacrylates has been achieved using frustrated Lewis pair-based initiators, allowing for the synthesis of block copolymers with narrow molecular weight distributions. rsc.org Applying these controlled polymerization techniques to this compound would enable the synthesis of functional polymers where the unique optical properties of the naphthalenyl side chains can be systematically incorporated and studied.

| Polymerization Type | Initiator/Conditions | Control Level | Key Feature | Source |

| Anionic | Weak bases (e.g., moisture, amines) | Uncontrolled | Extremely rapid, basis for adhesives | nih.govpcbiochemres.com |

| Radical | Radical initiators + Acidic stabilizer | Moderate | Suppresses anionic route, allows for copolymerization | nih.govresearchgate.net |

| Controlled/Living Anionic | Frustrated Lewis Pairs | High | Produces block copolymers, narrow Mw/Mn | rsc.org |

| RAFT | RAFT agent + Radical Initiator | High | Versatile controlled radical polymerization | nih.gov |

Development of Specialty Adhesives and Resins

Cyanoacrylate esters are the primary components of "superglues," prized for their ability to form strong bonds quickly on a wide variety of surfaces. pcbiochemres.comafinitica.com This adhesive property stems from the rapid anionic polymerization initiated by surface moisture. nih.gov this compound shares this fundamental chemistry and can therefore be used to formulate adhesives.

The incorporation of the bulky and aromatic 1-naphthalenyl group into the polymer structure is expected to yield specialty resins with modified properties compared to standard poly(ethyl cyanoacrylate). Potential modifications include:

Thermal Properties: The rigid naphthalene side chains could increase the glass transition temperature (Tg) of the polymer, potentially improving the hot strength of the adhesive bond.

Optical Properties: The naphthalene moiety can increase the refractive index of the polymer, a desirable trait for optical adhesives used in lenses and other components. The inherent fluorescence could also be used for in-situ cure monitoring or for creating bonds that can be inspected under UV light.

Mechanical Properties: The bulky side group may alter the mechanical properties of the cured resin, potentially leading to more brittle but stronger bonds. researchgate.net

Degradation Profile: The degradation of poly(alkyl cyanoacrylates) occurs via hydrolysis, producing formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). afinitica.com The hydrophobicity of the naphthalene group might influence the rate of water ingress, thereby altering the degradation and long-term stability of the adhesive in humid environments.

These modified characteristics position polymers made from this compound as candidates for specialty applications where standard cyanoacrylates fall short, particularly in optical engineering and high-performance bonding.

High Refractive Index Polymeric Materials

This compound is a monomer that holds significant promise for the development of high refractive index polymeric materials. The incorporation of a naphthalene moiety into a polymer structure is a well-established strategy for increasing its refractive index. researchgate.netdoi.orgrsc.org This is attributed to the high molar refraction of the naphthalene group. doi.org Polymers containing naphthalene units have been reported to achieve high refractive indices, with some hyperbranched polymers exhibiting values as high as 1.79 at 589.7 nm. researchgate.net

The development of high refractive index polymers is crucial for a variety of advanced optical applications, including in organic light-emitting diodes (OLEDs), microlenses, and other optoelectronic devices. researchgate.netacs.org Research into novel monomers, such as this compound, is a key area of focus in the ongoing effort to create advanced polymeric materials with tailored optical properties. The synthesis of copolymers incorporating this monomer could offer a versatile platform for fine-tuning the refractive index and other properties, such as thermal stability and processability, to meet the demands of specific applications. doi.org

Chemical Sensors and Probes

This compound (ECNA) has been identified as a highly effective and versatile compound in the field of chemical sensors and probes, particularly for the detection of hazardous materials. Its unique photophysical properties make it a valuable tool for sensitive and selective analyte detection.

Chemodosimeteric Probes for Specific Analyte Detection (e.g., Hydrazine Hydrate)

A significant application of this compound is its use as a chemodosimeteric probe for the detection of hydrazine hydrate (B1144303) (Hz). rsc.org Hydrazine hydrate is a highly toxic and corrosive compound, making its detection in environmental and biological systems a critical concern. rsc.org ECNA has demonstrated remarkable sensitivity and selectivity for hydrazine hydrate, functioning as a "turn-off" fluorescence probe. rsc.org

The detection mechanism involves a chemical reaction between ECNA and hydrazine hydrate. This reaction leads to a distinct change in the photophysical properties of the probe, enabling the quantification of the analyte. The interaction between ECNA and hydrazine hydrate has been confirmed through various spectroscopic methods, including Fourier transform infrared (FTIR) spectroscopy and mass spectrometry (MS). rsc.org The probe exhibits a rapid and easily detectable response to hydrazine hydrate, making it suitable for real-time and on-site monitoring. rsc.org

The practical application of ECNA as a hydrazine hydrate sensor has been demonstrated through the development of paper strips and thin-layer chromatography (TLC) plates coated with the compound. rsc.org These simple and cost-effective tools allow for the visual detection of hydrazine hydrate vapor, highlighting the potential of ECNA for use in portable and user-friendly sensing devices. rsc.org

| Parameter | Value |

| Analyte | Hydrazine Hydrate (Hz) |

| Probe | This compound (ECNA) |

| Detection Mechanism | Chemodosimeteric, Fluorescence "turn-off" |

| Binding Stoichiometry (ECNA:Hz) | 1:1 |

| Binding Constant (Kb) | 3.35 μM⁻¹ |

| Limit of Detection (LOD) | 3.077 nM |

Fluorescence Quenching and Enhancement Mechanisms in Sensor Design

The functioning of this compound as a chemical sensor is primarily based on the modulation of its fluorescence properties upon interaction with an analyte. In the case of hydrazine hydrate detection, the mechanism is fluorescence quenching, where the inherent fluorescence of ECNA is significantly reduced in the presence of the analyte. rsc.org

The bright fluorescence of ECNA is quenched approximately 14-fold upon the addition of about 1.6 μM of hydrazine hydrate. rsc.org This pronounced "turn-off" response is accompanied by a blue shift of approximately 20 nm in the emission spectrum. rsc.org The quenching effect is a result of the chemical reaction between the electron-deficient alkene part of ECNA and the nucleophilic hydrazine hydrate. This reaction disrupts the original fluorophore structure, leading to the observed decrease in fluorescence intensity.

Environmental Fate and Advanced Analytical Characterization Methodologies

Environmental Degradation Studies

The environmental persistence and transformation of Ethyl 2-cyano-3-(1-naphthalenyl)acrylate are governed by a combination of photochemical, chemical, and biological processes. While specific studies on this exact molecule are limited, its structural components—the acrylate (B77674) backbone, the cyano group, and the naphthalene (B1677914) moiety—provide a basis for predicting its environmental behavior.

Photochemical and Chemical Degradation Pathways in Environmental Matrices

The presence of the naphthalene chromophore in this compound suggests a susceptibility to photodegradation. The absorption of ultraviolet (UV) radiation from sunlight can excite the molecule, leading to a series of reactions. For acrylic polymers, photodegradation is known to proceed via free radical chain mechanisms, which can result in chain scission or crosslinking. paint.org In an aqueous environment, the presence of photosensitizers could further accelerate this process.

In addition to photodegradation, the ester and cyanoacrylate functionalities are prone to chemical degradation, primarily through hydrolysis. The ester linkage can be hydrolyzed to yield ethanol (B145695) and the corresponding carboxylic acid, particularly under acidic or basic conditions. The cyanoacrylate moiety is highly reactive towards nucleophiles, including water. This can lead to polymerization or the formation of other degradation products. who.int The hydrolysis of the cyanoacrylate can also lead to the release of formaldehyde (B43269), a known environmental pollutant. google.com

Table 1: Potential Chemical and Photochemical Degradation Reactions

| Degradation Pathway | Reactant/Condition | Potential Products |

|---|---|---|

| Photodegradation | UV radiation | Polymer chain scission products, crosslinked polymers |

| Ester Hydrolysis | Water (acidic/basic conditions) | Ethanol, 2-Cyano-3-(1-naphthalenyl)acrylic acid |

Biodegradation Research and Environmental Persistence

The biodegradability of this compound is expected to be a complex process influenced by its different structural components. The naphthalene portion of the molecule is a polycyclic aromatic hydrocarbon (PAH), and numerous microorganisms, particularly bacteria such as Pseudomonas, have been shown to degrade naphthalene and its derivatives. frontiersin.orgnih.govethz.chnih.gov The typical aerobic degradation pathway for naphthalene is initiated by a dioxygenase enzyme, leading to the formation of catechols which are then further metabolized. nih.gov

Structure-Activity Relationships in Environmental Behavior

The environmental behavior of this compound is intrinsically linked to its molecular structure. The interplay of its functional groups dictates its reactivity, persistence, and potential for transformation.

Naphthalene Moiety: This large, non-polar group contributes to the compound's hydrophobicity, which may lead to its partitioning into organic matter in soil and sediment. As a chromophore, it is central to the molecule's photochemical reactivity. It also serves as a potential site for initial microbial attack by organisms capable of degrading PAHs. frontiersin.org

Acrylate Group: The carbon-carbon double bond in the acrylate group is susceptible to radical attack, initiating photodegradation processes. paint.org This group is also responsible for the compound's ability to polymerize, a key factor in its environmental persistence.

Cyano Group: The electron-withdrawing nature of the cyano group influences the reactivity of the acrylate double bond, making it more susceptible to nucleophilic attack, including the initiation of anionic polymerization by water. wikipedia.org

Ethyl Ester Group: This group can undergo hydrolysis, which represents a potential degradation pathway. The rate of hydrolysis is influenced by environmental pH. nih.gov

The combination of a potentially biodegradable aromatic ring and a persistent polymerizable backbone suggests that the environmental fate of this molecule is complex and likely results in the formation of various transformation products with differing persistence.

Advanced Analytical Detection Techniques

The accurate and sensitive detection of this compound in environmental samples is crucial for assessing its distribution and fate. A range of spectroscopic and chromatographic techniques can be employed for this purpose.

High-Sensitivity Spectroscopic Detection Methods (Absorption and Emission)

Due to the presence of the naphthalene fluorophore, this compound exhibits characteristic absorption and fluorescence properties that can be exploited for its detection. Naphthalene and its derivatives are known for their strong UV absorption and fluorescence emission. nih.govresearchgate.net

Studies have shown that this compound can act as a fluorescent probe, indicating its strong emission properties. mdpi.com The absorption spectrum would likely show characteristic peaks in the UV region, corresponding to the π-π* transitions of the naphthalene ring system. Fluorescence spectroscopy offers high sensitivity and selectivity, making it a valuable tool for detecting this compound at low concentrations. The emission wavelength and quantum yield will be influenced by the solvent polarity and the presence of other quenching species in the environmental matrix. acs.org

Table 2: Spectroscopic Properties of Naphthalene Derivatives for Detection

| Technique | Property Measured | Typical Wavelength Range | Notes |

|---|---|---|---|

| UV-Visible Absorption Spectroscopy | Absorbance | 200-400 nm | Based on the naphthalene chromophore. |

Chromatographic Techniques for Trace Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for the separation and quantification of this compound from complex environmental matrices.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound due to its relatively low volatility and aromatic nature. A reversed-phase HPLC method would likely be effective, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). e3s-conferences.orgperkinelmer.come3s-conferences.orgwaters.com Detection could be achieved using a UV detector set at a wavelength corresponding to the absorbance maximum of the naphthalene moiety, or for higher sensitivity and selectivity, a fluorescence detector.